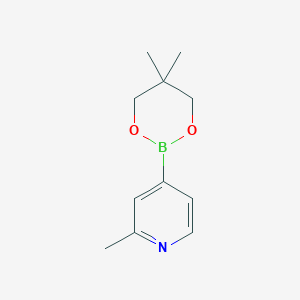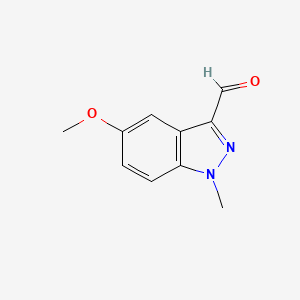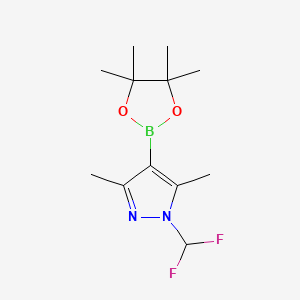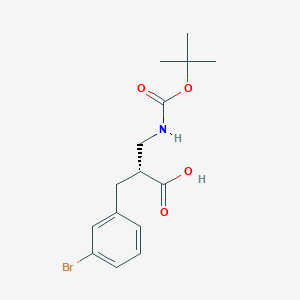
(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a bromobenzyl group and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-3-amino-3-(3-bromophenyl)propanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Formation of new benzyl derivatives.
Oxidation: Conversion to benzoic acid derivatives.
Deprotection: Formation of the free amine.
Applications De Recherche Scientifique
®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with enzymes and other biological molecules, while the bromobenzyl group can participate in various substitution reactions. These interactions can modulate biological pathways and influence the activity of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a different position of the bromine atom on the benzene ring.
®-3-(3-Chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Chlorine instead of bromine on the benzyl group.
®-3-(3-Bromobenzyl)-3-amino-propanoic acid: Lacks the Boc protection on the amino group.
Uniqueness
®-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H20BrNO4 |
|---|---|
Poids moléculaire |
358.23 g/mol |
Nom IUPAC |
(2R)-2-[(3-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Clé InChI |
PALAEQFKVALUOR-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)Br)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


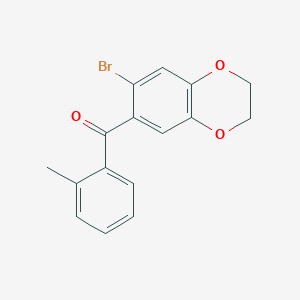
![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
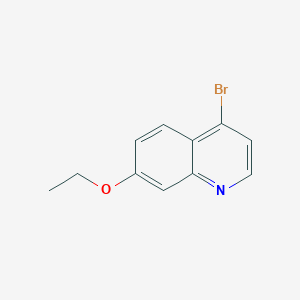

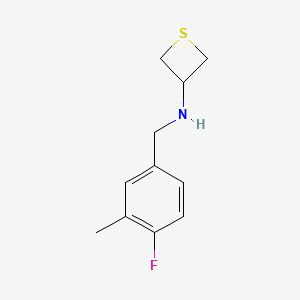

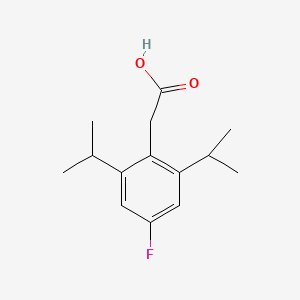

![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
